Butoxamine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de butoxamine est un composé chimique connu pour son action antagoniste sélective sur les récepteurs bêta-2 adrénergiques. Il est principalement utilisé en milieu expérimental pour étudier le rôle des récepteurs bêta-2 dans divers processus physiologiques . Le composé est également appelé chlorhydrate d’alcool benzylique alpha-(1-[tert-butylamino]éthyl)-2,5-diméthoxy .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de butoxamine implique la réaction de l’alcool benzylique 2,5-diméthoxy avec de la tert-butylamine dans des conditions contrôlées. La réaction nécessite généralement un catalyseur et est effectuée sous atmosphère inerte pour éviter l’oxydation .

Méthodes de production industrielle : La production industrielle de chlorhydrate de butoxamine suit des voies de synthèse similaires, mais à

Activité Biologique

Butoxamine hydrochloride, a specific β2-adrenergic receptor blocker, is primarily utilized in experimental settings to investigate the role of β2 receptors in various biological processes. This compound is recognized for its ability to inhibit the decreases in urine volume in specific animal models, making it a valuable tool in pharmacological research.

| Property | Details |

|---|---|

| CAS Number | 5696-15-1 |

| Molecular Formula | C₁₅H₂₆ClNO₃ |

| Molecular Weight | 303.825 g/mol |

| Boiling Point | 391ºC at 760 mmHg |

| Flash Point | 190.3ºC |

| Density | Not Available |

Butoxamine selectively blocks β2-adrenergic receptors, which are involved in various physiological responses, including vasodilation and bronchodilation. This selective blockade allows researchers to study the specific effects mediated by β2 receptors without interference from other adrenergic pathways.

Experimental Findings

- Diuretic Effects : In studies involving ethanol-anesthetized rats, administration of this compound increased urine output, demonstrating its role in modulating renal function through β2 receptor inhibition .

- Behavioral Studies : Research indicates that blocking β2 receptors can hasten recovery from hypoglycemia-associated social withdrawal in animal models, suggesting potential implications for mood and anxiety disorders .

- Cardiovascular Implications : The compound has been implicated in various cardiovascular studies where its effects on heart rate and blood pressure were evaluated. Side effects noted include bradycardia and hypotension, common with β-blockade .

Case Studies

- Study on Diuresis : A study by Shibouta et al. (1978) demonstrated that this compound significantly inhibited diuresis in water-diuretic rats, indicating its potential utility in understanding fluid balance mechanisms .

- Behavioral Recovery Study : A 2008 study explored the effects of β2 receptor blockade on social behavior post-hypoglycemia, revealing that Butoxamine could facilitate faster recovery from anxiety-like behaviors induced by low blood sugar levels .

Safety and Toxicology

While this compound is primarily used for research purposes, it is considered hazardous according to OSHA standards. Acute exposure may lead to gastrointestinal disturbances, cardiovascular issues, and neurological symptoms such as confusion and psychosis . Long-term safety data remains limited.

Adverse Effects

- Nausea and vomiting

- Fatigue and dizziness

- Cardiovascular effects including low blood pressure

- Potential for severe allergic reactions

Applications De Recherche Scientifique

Pharmacological Research

Butoxamine hydrochloride is predominantly used in experimental settings to block beta-2 adrenergic receptors. This blockade is crucial for understanding the mechanisms of action of various drugs and physiological processes.

Key Applications:

- Investigating Beta-2 Receptor Functions: Butoxamine is employed to delineate the roles of beta-2 receptors in various biological systems, particularly in respiratory physiology and pharmacology .

- Drug Interaction Studies: It serves as a tool to study interactions between beta-2 adrenergic agonists and antagonists, helping to elucidate their therapeutic effects and side effects .

Toxicological Studies

In toxicology, this compound is used to assess the impact of beta-adrenergic receptor modulation on toxicity profiles of different compounds.

Case Study Example:

A study involving a 14-year-old female who ingested multiple medications highlighted the importance of understanding beta-blocker interactions in overdose scenarios. The case demonstrated how butoxamine could be used to evaluate the effects of beta-blockers in acute poisoning situations .

Cancer Research

Recent studies have explored the potential anti-cancer properties of this compound, particularly its role in inhibiting tumor growth through beta-adrenergic receptor pathways.

Research Findings:

- Neuroblastoma Studies: Research indicated that beta-blockers, including propranolol (a non-selective beta-blocker), exhibit anti-tumor effects in neuroblastoma models. While butoxamine itself has not been extensively studied for direct anti-tumor activity, its mechanism as a beta-2 antagonist provides insights into potential therapeutic strategies against tumors that express these receptors .

- Mechanistic Insights: Beta-adrenergic signaling has been linked to cancer cell proliferation; thus, butoxamine's role in blocking these signals may contribute to reduced viability of certain cancer cell lines .

Developmental and Reproductive Biology

This compound has been applied in studies assessing the effects of stress on reproductive health through its action on beta-adrenergic receptors.

Research Insights:

Studies have shown that restraint stress affects uterine microenvironmental changes during early pregnancy via the beta-2 adrenergic pathway. Butoxamine's role in these studies helps clarify how stress impacts reproductive outcomes .

Data Table: Summary of Applications

Propriétés

Numéro CAS |

5696-15-1 |

|---|---|

Formule moléculaire |

C15H26ClNO3 |

Poids moléculaire |

303.82 g/mol |

Nom IUPAC |

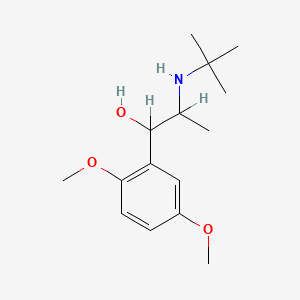

(1R,2S)-2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C15H25NO3.ClH/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6;/h7-10,14,16-17H,1-6H3;1H/t10-,14-;/m0./s1 |

Clé InChI |

URPAECSKKQLCII-LPJGFKLNSA-N |

SMILES |

CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C.Cl |

SMILES isomérique |

C[C@@H]([C@@H](C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C.Cl |

SMILES canonique |

CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

5696-15-1 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

2922-20-5 (Parent) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

>45.6 [ug/mL] (The mean of the results at pH 7.4) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Butaxamine Butoxamine Butoxamine Hydrochloride Hydrochloride, Butoxamine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.